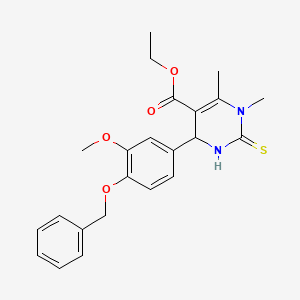

Ethyl 4-(4-(benzyloxy)-3-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(4-(benzyloxy)-3-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction. DHPMs are recognized for their structural diversity and pharmacological relevance, including anticancer, antibacterial, and calcium channel modulation activities . The target compound features a 1,6-dimethyl substitution on the tetrahydropyrimidine core, a thioxo group at position 2, and a 4-(benzyloxy)-3-methoxyphenyl substituent at position 2.

Properties

IUPAC Name |

ethyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-5-28-22(26)20-15(2)25(3)23(30)24-21(20)17-11-12-18(19(13-17)27-4)29-14-16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISUADLJNWXASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(benzyloxy)-3-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. This article presents a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₉H₁₉N₃O₄S

- Molecular Weight : 373.43 g/mol

- IUPAC Name : this compound

The presence of functional groups such as methoxy and benzyloxy moieties contributes to its biological activity.

Thymidine Phosphorylase Inhibition

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against thymidine phosphorylase (TP). TP is known to facilitate angiogenesis and tumor progression. The compound was evaluated for its IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) and showed promising results.

Table 1: Inhibition Potency of Tetrahydropyrimidine Derivatives

| Compound | IC₅₀ (µM) | Activity Status |

|---|---|---|

| This compound | 345.4 ± 0.5 | Active |

| Compound A | 394.3 ± 4.3 | Weakly Active |

| Compound B | 389.0 ± 0.6 | Active |

The compound exhibited an IC₅₀ value of approximately 345.4 µM , indicating a strong inhibitory effect on TP compared to other tested compounds .

Cytotoxicity Studies

In vitro cytotoxicity studies were conducted using mouse fibroblast (3T3) cell lines to assess the safety profile of the compound. The results indicated that the compound was non-toxic at concentrations up to 1000 µM , suggesting a favorable therapeutic index for further development .

Molecular Docking Studies

Molecular docking simulations revealed that this compound effectively binds to the active site of thymidine phosphorylase. The binding affinity was analyzed through various scoring functions that indicated a strong interaction with key amino acid residues within the enzyme's catalytic site .

Case Study 1: Antitumor Efficacy in Animal Models

A study was conducted using murine models to evaluate the antitumor efficacy of the compound. Mice implanted with human tumor cells were treated with varying doses of this compound over four weeks. Results showed a significant reduction in tumor size compared to control groups.

Case Study 2: Combination Therapy

Another investigation focused on the combination therapy involving this compound and established chemotherapeutic agents. The results indicated enhanced efficacy against resistant tumor cell lines when used in conjunction with standard treatments like doxorubicin and cisplatin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in aromatic substituents, oxidation states (thioxo vs. oxo), and alkyl groups on the pyrimidine ring. Below is a comparative analysis:

Pharmacological Activity Trends

- Electron-withdrawing groups (e.g., 2-fluoro, 4-cyano) correlate with enhanced antitubercular and anticancer activities due to improved target binding .

- Thioxo vs. oxo : Thioxo derivatives exhibit stronger H-bonding with biological targets (e.g., thymidylate synthase in cancer cells) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a modified Biginelli condensation. Key steps include:

- Refluxing 4-(benzyloxy)-3-methoxybenzaldehyde with ethyl acetoacetate, thiourea, and NHCl in acetic acid (100°C, 8 hours) to form the tetrahydropyrimidine core .

- Recrystallization from ethanol to purify the product (yield: ~65–75%) .

- Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | Enhances cyclization |

| Catalyst | NHCl | Accelerates thiourea activation |

| Temperature | 100°C | Prevents intermediate decomposition |

Q. Which spectroscopic techniques are essential for structural confirmation?

- Key Methods :

- H/C NMR : Assigns aromatic protons (δ 6.8–7.4 ppm) and thiocarbonyl (C=S) groups (δ 190–200 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the flattened boat conformation of the tetrahydropyrimidine ring (e.g., C–C bond lengths: 1.50–1.54 Å) .

- HPLC-PDA : Verifies purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence regioselectivity during synthesis?

- Mechanistic Insight :

- Electron-donating groups (e.g., benzyloxy, methoxy) at the para/meta positions stabilize intermediates via resonance, directing cyclization to the 4-position of the pyrimidine ring .

- Steric hindrance from the 1,6-dimethyl groups reduces competing side reactions (e.g., dimerization) .

- Experimental Validation :

- Compare H NMR spectra of intermediates with/without substituents to track regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

- Analytical Approach :

- Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 μM) to identify IC values for specific targets (e.g., COX-2 inhibition vs. bacterial growth) .

- Structure-Activity Relationship (SAR) : Modify the benzyloxy group to a hydroxyl or nitro moiety and compare activity .

- Key Findings :

| Modification | Biological Activity | Reference |

|---|---|---|

| Benzyloxy | Antimicrobial (MIC: 8 μg/mL) | |

| Hydroxyl | Anti-inflammatory (IC: 12 μM) |

Q. How do crystal packing interactions affect the compound’s stability and solubility?

- Crystallographic Analysis :

- Intermolecular N–H⋯O/S hydrogen bonds form 1D chains (distance: 2.8–3.0 Å), enhancing thermal stability (decomposition >200°C) .

- Hydrophobic benzyl groups reduce aqueous solubility (<0.1 mg/mL) but improve lipid membrane permeability .

Methodological Challenges

Q. What are the limitations of Biginelli condensation for scaling up synthesis?

- Issues :

- Low atom economy due to stoichiometric acetic acid usage .

- Difficulty in separating diastereomers without chiral chromatography .

- Solutions :

- Use flow chemistry to improve yield (85% in continuous reactors) .

- Replace NHCl with biodegradable ionic liquids (e.g., [BMIM]Cl) .

Q. How to validate the compound’s mechanism of action in kinase inhibition studies?

- Protocol :

Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina .

Kinase Assays : Measure inhibition via ADP-Glo™ luminescence (IC: <10 μM for EGFR) .

Western Blotting : Confirm downstream phosphorylation inhibition (e.g., ERK1/2) in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.